2,4-Pentadienal
CAS No.: 37918-47-1
Cat. No.: VC17058484
Molecular Formula: C5H6O
Molecular Weight: 82.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37918-47-1 |
|---|---|
| Molecular Formula | C5H6O |
| Molecular Weight | 82.10 g/mol |
| IUPAC Name | (2Z)-penta-2,4-dienal |
| Standard InChI | InChI=1S/C5H6O/c1-2-3-4-5-6/h2-5H,1H2/b4-3- |
| Standard InChI Key | PPXGQLMPUIVFRE-ARJAWSKDSA-N |
| Isomeric SMILES | C=C/C=C\C=O |
| Canonical SMILES | C=CC=CC=O |
Introduction
Chemical Structure and Identification
Molecular Geometry and Conjugation
2,4-Pentadienal features a planar structure due to the conjugation of its two double bonds (C2-C3 and C4-C5) and the aldehyde group at C1. This conjugation stabilizes the molecule through delocalized π-electrons, influencing its reactivity in electrophilic additions and cycloadditions . The IUPAC name, (2E)-penta-2,4-dienal, specifies the trans configuration of the double bonds, which is critical for its stereochemical interactions .
Table 1: Key Identifiers of 2,4-Pentadienal
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 764-40-9 | |
| Molecular Formula | C₅H₆O | |
| Molecular Weight | 82.10 g/mol | |
| IUPAC Name | (2E)-penta-2,4-dienal | |
| SMILES | C=CC=CC=O | |
| Density | 0.801–0.809 g/cm³ |
Spectral Characteristics
The compound’s ultraviolet-visible (UV-Vis) spectrum reveals absorption bands corresponding to π→π* transitions in the conjugated system. Theoretical studies on analogous α,β-unsaturated aldehydes, such as acrolein, predict similar electronic transitions for 2,4-pentadienal, with band positions influenced by solvent polarity . Nuclear magnetic resonance (NMR) data further elucidate proton environments, distinguishing aldehydic protons (~9.8 ppm) from vinyl protons (5.5–6.5 ppm) .
Physicochemical Properties
Solubility and Stability
2,4-Pentadienal exhibits limited water solubility but is miscible with organic solvents like ethanol and oils . Its aldehyde group predisposes it to oxidation, necessitating storage under inert atmospheres to prevent degradation to carboxylic acids. The compound’s volatility (evident in gas chromatography studies) and fruity aroma suggest applications in flavor chemistry, though industrial use remains limited .
Redox Behavior
The compound’s redox activity is central to its biological and chemical interactions. In aerobic environments, derivatives such as 5-(4-nitrophenyl)penta-2,4-dienal (NPPD) undergo enzymatic reduction by NADPH-cytochrome P450 reductase, initiating redox cycling that generates superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂) . This process, observed in rat liver microsomes, underscores its potential to induce oxidative stress .
Table 2: Redox Cycling Parameters of NPPD (a 2,4-Pentadienal Derivative)
| Parameter | Value | Tissue Source |
|---|---|---|
| O₂ Consumption Rate | Concentration-dependent | Liver |
| Superoxide Anion Yield | Detected via DMPO spin-trapping | Kidney |
| H₂O₂ Generation | 0.5–1.2 µM/min | Brain |
Biological Activities and Mechanisms
Enzymatic Interactions
Studies on NPPD demonstrate that 2,4-pentadienal derivatives engage NADPH-dependent enzymes, including NADH dehydrogenase and xanthine oxidase, to propagate ROS . This redox cycling bypasses cytochrome P450, as evidenced by insensitivity to metyrapone inhibition . Such interactions are implicated in DNA damage and mutagenicity, particularly in tissues with high metabolic activity (e.g., liver, testes) .
Toxicological Implications
Oxidative Stress in Mammalian Systems
In rat models, NPPD exposure elevates ROS levels in hepatic and renal microsomes, disrupting redox homeostasis . The compound’s electrophilic aldehyde group forms adducts with glutathione, depleting antioxidant reserves and exacerbating oxidative damage . Chronic exposure risks remain unquantified but warrant investigation given structural similarities to known carcinogens.
Environmental Persistence
Though environmental data on 2,4-pentadienal are scarce, its volatility and reactivity suggest short atmospheric lifetimes. Photodegradation pathways likely involve ozonolysis of conjugated double bonds, yielding smaller carbonyl compounds .
Analytical Characterization
Gas Chromatography (GC) Profiling
The NIST WebBook reports GC retention indices for 2,4-pentadienal using a CP-WAX 57CB column under helium carrier gas . Optimal separation is achieved with a temperature ramp from 50°C to 210°C at 2°C/min, yielding a retention index of 1197 .
Table 3: Gas Chromatography Conditions for 2,4-Pentadienal
| Column Type | Active Phase | Retention Index | Temperature Program |
|---|---|---|---|
| Capillary | CP-WAX 57CB | 1197 | 50°C to 210°C at 2°C/min |
Mass Spectrometry
Collision-induced dissociation (CID) mass spectra of 2,4-pentadienal reveal fragment ions at m/z 54 (C₄H₆⁺) and 39 (C₃H₃⁺), consistent with cleavage of the aldehyde group and conjugated diene .
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